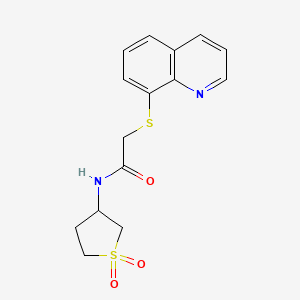
N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiolane-containing compounds and features a quinoline moiety, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide typically involves the reaction of 3-aminothiolane with quinoline-8-sulfonyl chloride under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or ethanol to enhance the solubility of the reactants and improve the yield of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its anti-tumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the thiolane ring can interact with thiol-containing enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide: Known for its anti-tumor activity.
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide: Studied for its potential as an anti-inflammatory agent.
N’-(1,1-dioxothiolan-3-yl)benzohydrazide: Investigated for its antioxidant properties
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-13-5-1-3-11-4-2-7-16-15(11)13/h1-5,7,12H,6,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWSBCWQXGFVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
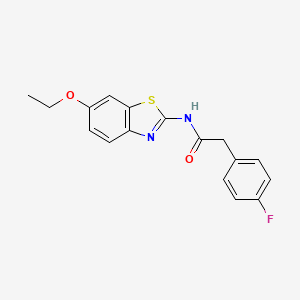
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2920239.png)
![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)
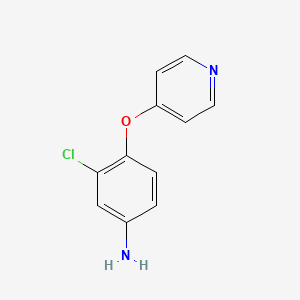
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)
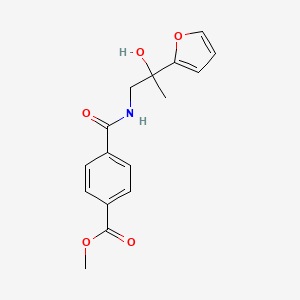
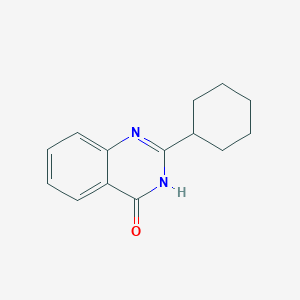
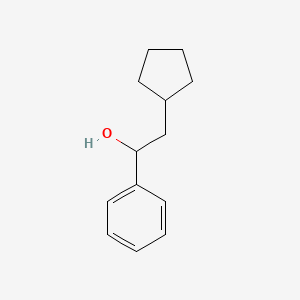
![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)
![Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2920256.png)
![N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2920257.png)
![2-(2H-1,3-benzodioxole-5-amido)-N-methyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B2920259.png)
![3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2920260.png)
